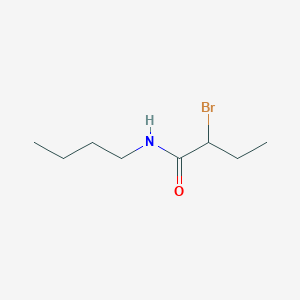

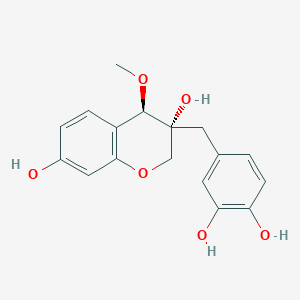

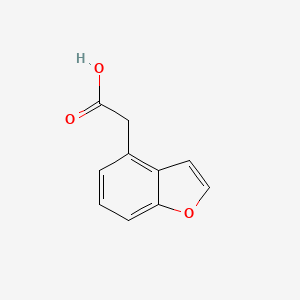

![molecular formula C16H11ClF3NO2 B3033750 Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate CAS No. 1164460-28-9](/img/structure/B3033750.png)

Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

Vue d'ensemble

Applications De Recherche Scientifique

Mechanical Activation of Catalysts for Polymerization

Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate plays a role in the mechanical activation of catalysts for carbon-carbon bond forming and anionic polymerization reactions. Research has shown that ultrasonication of solutions containing specific organometallic polymers results in the mechanical scission of a palladium-pyridine bond. This scission activates a catalytically active palladium species, facilitating carbon-carbon bond formation between benzyl cyanide and N-tosyl imines (Tennyson, Wiggins, & Bielawski, 2010).

Synthesis and Transformations of Benzo[b]thiophene Derivatives

In the synthesis of various benzo[b]thiophene derivatives, a crucial step involves the arylation of acrylic acid with alkyl-substituted iodobenzenes, catalyzed by palladium acetate. This process, which includes the oxidation of resulting arylacrylic acids, demonstrates the use of this compound in the creation of complex organic compounds (Sidorenko et al., 1982).

Highly Stereoselective Synthesis in Organic Chemistry

This compound is involved in highly stereoselective synthesis processes. For example, reactions of benzyl 2,3,3-trifluoroacrylate with azomethine ylides lead to the formation of fluorine-containing pyrrolidines. Such processes are significant in the field of organic chemistry, where the creation of enantioselective compounds is essential (Yamada, Higashi, Konno, & Ishihara, 2016).

Photohydrolysis in Polyelectrolyte Films

The photohydrolysis of substituted benzyl esters, including benzyl acrylate copolymers, is another area of application. Upon exposure to UV light, these benzyl groups undergo photohydrolysis, a process that has implications in materials science and polymer chemistry (Jensen, Desai, Maru, & Mohanty, 2004).

Crystallographic Studies in Chemistry

The compound is also instrumental in crystallographic studies. For instance, research on the fungicide fluazinam, which includes 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, has revealed intricate molecular interactions and structures, enhancing our understanding of chemical bonding and molecular geometry (Jeon, Kim, Lee, & Kim, 2013).

Propriétés

IUPAC Name |

benzyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO2/c17-13-8-12(16(18,19)20)9-21-14(13)6-7-15(22)23-10-11-4-2-1-3-5-11/h1-9H,10H2/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFAEOWNLJZHKN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

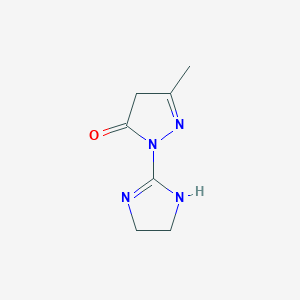

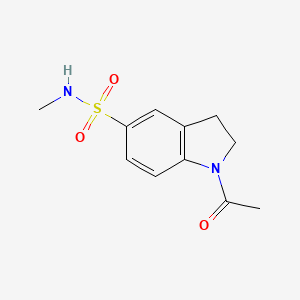

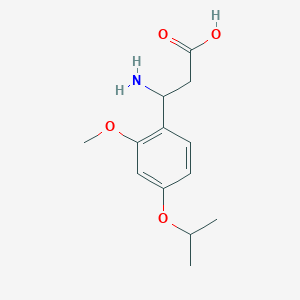

![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)